1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine
Description
Chemical Structure and Properties
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine (CAS 486437-66-5) is a piperidine derivative with the molecular formula C₁₄H₂₂N₂ (molecular weight: 204.31 g/mol). Its structure features a phenyl group substituted with a 3-methylpiperidine ring and a methanamine (-CH₂NH₂) moiety (Fig. 1). This configuration confers unique physicochemical properties, including moderate lipophilicity (logP ~2.1) and basicity (pKa ~9.5), facilitating interactions with biological targets .
Synthesis
The compound is synthesized via nucleophilic substitution of 4-bromobenzylamine with 3-methylpiperidine under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF). Industrial production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) .
Properties
IUPAC Name |
[4-(3-methylpiperidin-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-2-8-15(10-11)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWCLURGXMYKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589851 | |
| Record name | 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486437-66-5 | |
| Record name | 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine typically involves the reaction of 4-bromobenzylamine with 3-methylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the piperidine moiety. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and psychiatric conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to changes in cellular responses and physiological effects, which are the basis for its potential therapeutic applications.
Comparison with Similar Compounds
Piperidine and Piperazine Derivatives
| Compound Name | Structural Differences | Key Properties and Bioactivity | Reference |
|---|---|---|---|
| 1-[4-(4-Methylpiperazin-1-yl)phenyl]methanamine | Replaces piperidine with piperazine ring | Higher solubility (HCl salt forms), enhanced receptor affinity for serotonin/dopamine systems | |
| 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine | Methyl group at piperidine 4-position (vs. 3) | Reduced neuropharmacological activity; altered metabolic stability | |
| N,N-Dimethyl-1-(4-methylpiperidin-1-yl)methanamine | Dimethyl substitution on methanamine nitrogen | Increased lipophilicity (logP ~3.0); improved blood-brain barrier penetration |
Key Insights :
- Piperazine derivatives (e.g., ) exhibit superior solubility but may show off-target effects due to broader receptor interactions.
- Methyl group position on piperidine (3 vs. 4) significantly impacts target selectivity and metabolic stability .
Trifluoromethyl-Substituted Analogs
| Compound Name | Structural Differences | Key Properties and Bioactivity | Reference |
|---|---|---|---|
| (1-(Trifluoromethyl)piperidin-4-yl)methanamine | Trifluoromethyl group on piperidine | Enhanced metabolic stability; antimicrobial activity | |
| 4-[4-(Trifluoromethyl)phenyl]oxan-4-yl-methanamine | Oxane ring replaces piperidine | Improved halogen bonding with proteins; anticancer potential |
Key Insights :
- Trifluoromethyl groups enhance metabolic stability and target binding via halogen bonding .
- Oxane-based analogs (e.g., ) show distinct electronic profiles compared to piperidine derivatives, altering biological activity.
Phenylmethanamine Derivatives with Heterocyclic Moieties
| Compound Name | Structural Differences | Key Properties and Bioactivity | Reference |
|---|---|---|---|
| 1-[4-(1H-imidazol-1-yl)phenyl]methanamine | Imidazole replaces piperidine | Metal ion chelation; enzyme inhibition | |
| 1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine | Benzoxazole ring substituent | High specificity for kinase targets; anticancer leads |
Key Insights :
- Imidazole and benzoxazole derivatives (e.g., ) enable diverse interactions (e.g., metal binding, kinase inhibition) but lack the conformational flexibility of piperidine.
Salt Forms and Pharmacokinetics
| Compound Name | Structural Differences | Key Properties | Reference |
|---|---|---|---|
| 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride | HCl salt form | Improved aqueous solubility (>50 mg/mL) | |
| 1-[4-(4-Methylpiperazin-1-yl)phenyl]methanamine trihydrochloride | Trihydrochloride salt | Enhanced stability under acidic conditions |
Key Insights :
- Salt forms (e.g., dihydrochloride ) optimize solubility and bioavailability without altering target affinity.
Biological Activity
1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine, a compound with significant potential in pharmacological applications, has garnered attention for its biological activities, particularly in the context of neuropharmacology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and receptor binding sites. Research indicates that this compound can modulate the activity of neurotransmitter receptors, influencing signal transduction pathways that affect cellular responses and physiological effects.
Key Mechanisms:
- Receptor Binding: The compound shows affinity for certain neurotransmitter receptors, which may lead to alterations in neurotransmission.
- Enzyme Interaction: It may also interact with specific enzymes, modulating their activity and contributing to its therapeutic effects.
Neuropharmacological Effects
This compound has been studied for its potential role in treating neurological disorders. Its interaction with glycine transporters suggests a possible application in managing conditions such as schizophrenia and anxiety disorders. In vitro studies demonstrate that it can inhibit glycine transport, thereby enhancing synaptic transmission.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis). In a high-throughput screening of various compounds, it exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) ranging from 6.3 to 23 µM . This positions it as a promising candidate for further development in anti-tuberculosis therapies.
Case Study 1: Neuropharmacological Applications
A study conducted on the effects of this compound on rat models indicated that the compound could reduce anxiety-like behaviors when administered at specific dosages. Behavioral assays demonstrated a significant decrease in anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, this compound was tested against various strains of M. tuberculosis. The results showed that the compound not only inhibited bacterial growth but also demonstrated low cytotoxicity against eukaryotic cells, making it a viable candidate for further development as an anti-tuberculosis drug .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine | Exhibits neuropharmacological activity | |
| 4-Phenylpiperidine | Known for antimicrobial properties | |
| N,N-Dimethyl-1-(4-methylpiperidin-1-yl)methanamine | Contains dimethyl substitution affecting pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
